1,10-Phenanthrolin-4-carbonsäure

Übersicht

Beschreibung

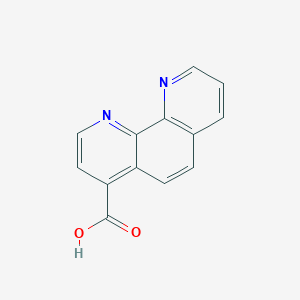

1,10-Phenanthroline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,10-Phenanthroline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,10-Phenanthroline derivatives, including PCA, are commonly employed as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. PCA can coordinate with transition metals to create metal-organic frameworks (MOFs) and other complex structures.

Case Study: Metal-Organic Frameworks

Research has demonstrated that PCA can be utilized in the synthesis of functionalized MOFs. For instance, palladium-catalyzed alkoxycarbonylation reactions involving bromophenanthrolines yield PCA derivatives that serve as effective ligands in the formation of MOFs with tailored properties .

Sensor Development

PCA has been integrated into the design of fluorescent sensors for detecting chiral carboxylic acids. The unique structure of PCA allows it to act as both a signaling and binding site in these sensors.

Case Study: Chiral Recognition Sensors

A study reported the synthesis of a fluorescent chiral sensor using PCA as the fluorophore core. This sensor demonstrated significant enantioselective recognition capabilities for chiral carboxylic acids, with l-enantiomers causing greater fluorescence quenching compared to d-enantiomers. The interaction is attributed to multiple hydrogen bonds formed between PCA and the carboxylic acids .

Catalysis

PCA is also utilized as a catalyst in organic synthesis, particularly in glycosylation reactions. Its ability to stabilize intermediates through hydrogen bonding enhances the selectivity and efficiency of these reactions.

Case Study: Glycosylation Reactions

Recent research highlighted PCA's role as a nucleophilic catalyst in the stereoselective synthesis of α-glycosylated carboxylic acids. The study reported that using 2,9-dibutyl-1,10-phenanthroline as a catalyst allowed for high selectivity and yield in glycosylation reactions involving activated sugar electrophiles .

Data Tables

Biomedical Applications

The fluorescence properties of PCA make it a candidate for biomedical applications, particularly in imaging and diagnostics. Its ability to selectively bind to biomolecules can facilitate the development of targeted imaging agents.

Potential Future Research

Further exploration into PCA's interactions with various biological targets could lead to innovative applications in drug delivery systems or diagnostic tools.

Wirkmechanismus

Target of Action

The primary targets of 1,10-Phenanthroline-4-carboxylic acid are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function

Biochemical Pathways

Given its targets, it may influence pathways related to bacterial resistance and chemotaxis . The downstream effects of these pathway alterations would depend on the

Biochemische Analyse

Biochemical Properties

1,10-Phenanthroline-4-carboxylic acid is often used in coordination chemistry and organic synthesis fields . It can be used to synthesize complexes, catalysts, and functional organic molecules . In analytical chemistry, 1,10-Phenanthroline-4-carboxylic acid is also used for the separation and detection of metal ions

Molecular Mechanism

It is known to be used in the synthesis of complexes and functional organic molecules , suggesting it may interact with biomolecules in these contexts. Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,10-Phenanthroline-4-carboxylic acid in laboratory settings. It is known that the compound has a boiling point of 467.2±25.0 °C (Predicted) and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Biologische Aktivität

1,10-Phenanthroline-4-carboxylic acid (PCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article examines the biological activity of PCA, including its mechanisms of action, interactions with metal ions, and its role in various biochemical processes.

1,10-Phenanthroline-4-carboxylic acid has the molecular formula and a molecular weight of 224.22 g/mol. The compound features a phenanthroline backbone with a carboxylic acid functional group at the 4-position, which enhances its solubility and reactivity in biological systems .

Metal Ion Complexation

PCA exhibits strong complexation properties with various metal ions, which is a critical aspect of its biological activity. The bidentate nature of PCA allows it to form stable complexes with transition metals such as iron(II), copper(II), and nickel(II). These complexes often exhibit enhanced biological activities compared to the free ligand .

Table 1: Metal Complexes of 1,10-Phenanthroline-4-Carboxylic Acid

| Metal Ion | Complex Stability | Biological Activity |

|---|---|---|

| Fe(II) | High | Antimicrobial |

| Cu(II) | Moderate | Antioxidant |

| Ni(II) | High | Cytotoxicity |

Antimicrobial Activity

Research indicates that PCA and its metal complexes possess notable antimicrobial properties. For instance, studies have shown that the copper(II) complex of PCA exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Properties

PCA also demonstrates antioxidant activity, which is attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups in the carboxylic acid moiety, effectively neutralizing reactive oxygen species (ROS) .

Case Studies

- Antimicrobial Efficacy : A study published in Molecules demonstrated that PCA's copper complex significantly reduced bacterial viability in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial effects .

- Antioxidant Activity Assessment : In another investigation, PCA was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. The findings revealed that PCA effectively reduced malondialdehyde levels, indicating its potential as a protective agent against oxidative damage .

- Cytotoxicity Studies : Research involving human cancer cell lines showed that PCA and its metal complexes induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Eigenschaften

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.